Tadalafil Hydroxypiperidone
Description
Tadalafil Hydroxypiperidone (CAS No. 1978322-99-4; molecular formula: C₂₂H₁₉N₃O₆; molecular weight: 421.41) is a structurally modified impurity of tadalafil, a phosphodiesterase 5 (PDE5) inhibitor used in erectile dysfunction and pulmonary arterial hypertension therapy . It is also designated as Tadalafil EP Impurity E or (6R,12aR,12bR)-6-(1,3-Benzodioxol-5-yl)-6a-hydroxy-2-methyl-2,3,6a,7,12a,12b-hexahydropyrazino[1',2':1,5]-pyrrolo[3,4-b]quinoline-1,4,12(6H)-trione .
Properties
Molecular Formula |
C₂₂H₁₉N₃O₆ |
|---|---|
Molecular Weight |
421.4 |
Synonyms |
Tadalafil EP Impurity E |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Insights :
- Oxygen Content: this compound and Tadalafil Ketolactam share the same molecular formula (C₂₂H₁₉N₃O₆) but differ in functional groups.
- Stereoisomerism : cis-ent-Tadalafil (C₂₂H₁₉N₃O₄) is a stereoisomer with reduced oxygen atoms, leading to lower molecular weight and altered pharmacokinetics .
Physicochemical Properties
Thermal Stability
This compound’s thermal behavior can be inferred from studies on tadalafil nanocrystals. Raw tadalafil melts at 301.3°C, while processed nanocrystals exhibit reduced melting points (292.96°C) due to crystallinity changes .
Solubility and Precipitation
Tadalafil has low equilibrium solubility in biorelevant media (22.5 µg/mL in FaSSIF) . The addition of hydroxypropyl methylcellulose (HPMC) reduces precipitation kinetics, forming less dense particles compared to pure FaSSIF . Hydroxypiperidone’s hydroxyl group may enhance aqueous solubility relative to non-polar analogs like cis-ent-Tadalafil, but this requires experimental validation.
Pharmacological Implications
While tadalafil analogs retain PDE5 inhibition, structural modifications impact potency and selectivity:
- Hydroxypiperidone vs. Tadalafil : The hydroxyl group may alter binding affinity to PDE5’s catalytic site, though its classification as an impurity suggests lower therapeutic efficacy .
- Amino Tadalafil: Substitution with an amino group (C₂₁H₁₈N₄O₄) could enhance solubility but reduce metabolic stability due to increased susceptibility to oxidation .
Research Findings and Challenges
- Analytical Challenges : Differentiating Hydroxypiperidone from isobaric compounds (e.g., Tadalafil Ketolactam) requires advanced techniques like LC-MS/MS due to identical molecular weights .
- Stability Studies : Hydroxypiperidone’s crystallinity and hygroscopicity remain understudied, posing challenges in formulation .
Q & A
Q. How can researchers ensure compliance with regulatory standards for impurity quantification in Tadalafil-based formulations?
- Guidance : Follow AOAC SMPR 2014.011 performance requirements, which mandate ≤10% RSD for precision and ≥90% recovery rates. Include risk profiles to assess false-positive/false-negative rates during method validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
